N-[2-(propylamino)phenyl]-1,4-dioxane-2-carboxamide
Description
N-[2-(propylamino)phenyl]-1,4-dioxane-2-carboxamide is an organic compound that features a dioxane ring and a carboxamide group
Properties
IUPAC Name |
N-[2-(propylamino)phenyl]-1,4-dioxane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-7-15-11-5-3-4-6-12(11)16-14(17)13-10-18-8-9-19-13/h3-6,13,15H,2,7-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHPCATVCHBIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1NC(=O)C2COCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propylamino)phenyl]-1,4-dioxane-2-carboxamide typically involves the following steps:
Formation of the dioxane ring: This can be achieved through the cyclization of appropriate diols or dihalides under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the dioxane derivative with an amine, such as propylamine, in the presence of a coupling agent like carbodiimide.
Substitution on the phenyl ring: The phenyl ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation, followed by reduction or nucleophilic substitution to introduce the propylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(propylamino)phenyl]-1,4-dioxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, such as hydrogenation, can be used to reduce nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the phenyl ring or the dioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(propylamino)phenyl]-1,4-dioxane-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of polymers or other materials with unique properties.
Biological Studies: The compound may serve as a probe or tool in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: It can be employed in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-(propylamino)phenyl]-1,4-dioxane-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(propylamino)propanamide: This compound shares a similar amine and phenyl structure but lacks the dioxane ring.
N-{2-[(propylamino)carbonyl]phenyl}nicotinamide: This compound features a nicotinamide group instead of the dioxane ring.
3-[3-(Propylamino)propoxy]phenol hydrochloride: This compound has a propoxy group instead of the dioxane ring.
Uniqueness
N-[2-(propylamino)phenyl]-1,4-dioxane-2-carboxamide is unique due to the presence of the dioxane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
